2-(4-Pyridyl)-4-pentyn-2-ol
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-pyridin-4-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C10H11NO/c1-3-6-10(2,12)9-4-7-11-8-5-9/h1,4-5,7-8,12H,6H2,2H3 |
InChI Key |
GMMTYGKDCCGUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Lithium Acetylide Addition
In a representative procedure, 4-pyridyl methyl ketone reacts with a lithium acetylide derived from 1-pentyne. The acetylide is generated using n-butyllithium in tetrahydrofuran (THF) and hexane at −78°C under inert atmosphere. The ketone is then introduced, yielding the tertiary alcohol after quenching with aqueous acid.
Key conditions :
This method’s efficiency depends on rigorous exclusion of moisture and oxygen, as acetylides are highly reactive.
Aldol Condensation with Pyridine Aldehydes
Aldol condensation offers an alternative pathway, particularly when using pyridine-4-carbaldehyde and acetylene derivatives.
Base-Catalyzed Condensation
A modified aldol reaction involves treating pyridine-4-carbaldehyde with 4-pentyn-2-one in the presence of sodium hydroxide (30% w/v) and ethanol. The reaction proceeds at room temperature over 48 hours, forming the α,β-unsaturated ketone intermediate, which is subsequently reduced to the alcohol.
Optimization notes :
-
Prolonged reaction times (>48 hours) improve conversion but risk side reactions.
-
Neutralization with dilute acetic acid precipitates the product, simplifying isolation.
Cycloisomerization of Propargyl Alcohols
Cycloisomerization provides a route to access this compound from linear precursors. For example, 4-pentyn-1-ol derivatives undergo gold-catalyzed cyclization to form cyclic ethers or alcohols. Adapting this method, a propargyl ether containing a pyridyl group could isomerize to the target compound.
Critical parameters :
-
Catalyst: AuCl₃ or N-heterocyclic carbene-gold complexes
-
Solvent: Dichloromethane or toluene
This method remains theoretical for this compound but is supported by analogous transformations.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Yield (%) | Key Advantages | Challenges |
|---|---|---|---|
| Organometallic Addition | 70–79 | High selectivity, scalable | Sensitive to moisture/oxygen |
| Aldol Condensation | 50–65 | Mild conditions, no organometallics | Requires reduction step |
| Cycloisomerization | N/A | Atom-economical, one-pot | Underexplored for this compound |
| Sonogashira Coupling | 60–75 | Modular, versatile | Requires halogenated pyridine |
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: 2-(4-Pyridyl)-4-pentyn-2-one
Reduction: 2-(4-Pyridyl)-4-penten-2-ol or 2-(4-Pyridyl)-4-pentanol
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-(4-Pyridyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)-4-pentyn-2-ol involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-(4-Pyridyl)-4-pentyn-2-ol | 54136-94-6 | C₁₀H₁₁NO | 161.20 | Pyridyl, alkyne, tertiary alcohol |
| 2-(2-Fluorophenyl)pent-4-yn-2-ol | 1339779-57-5 | C₁₁H₁₁FO | 178.21 | Fluorophenyl, alkyne, tertiary alcohol |
| 4-Phenylpentan-2-ol | 77614-49-4 | C₁₁H₁₆O | 164.24 | Phenyl, secondary alcohol |
| 2-(4-Pyridyl)-2-propanol | N/A | C₈H₁₁NO | 137.18 | Pyridyl, tertiary alcohol |
| 4-Pentyn-2-ol (base structure) | 2117-11-5 | C₅H₈O | 84.12 | Alkyne, secondary alcohol |
Physicochemical Properties
Key Differences:
Solubility :
- The pyridyl group in this compound increases water solubility compared to phenyl-substituted analogues like 4-phenylpentan-2-ol due to hydrogen-bonding interactions .
- Fluorinated derivatives (e.g., 2-(2-Fluorophenyl)pent-4-yn-2-ol) exhibit higher lipophilicity, enhancing membrane permeability in drug design .
Reactivity: The alkyne group in this compound enables click chemistry applications, unlike 2-(4-Pyridyl)-2-propanol, which lacks this functionality . Pyridyl-substituted compounds demonstrate stronger coordination with transition metals (e.g., Pd, Cu) compared to phenyl analogues, facilitating catalytic reactions .
Acidity/Basicity :
- The 4-pyridyl group in this compound is less basic than 2-pyridyl isomers due to resonance effects, impacting its behavior in acid-catalyzed reactions .
Biological Activity
2-(4-Pyridyl)-4-pentyn-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, featuring a pyridine ring and a terminal alkyne, allows for diverse interactions with biological targets, making it a candidate for further research in drug development.
- Chemical Formula : CHN
- Molecular Weight : 173.21 g/mol
- Structure : The compound consists of a pyridine ring substituted with a pentynol group, which is responsible for its reactivity and biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, the compound was tested using the tube dilution technique, revealing comparable activity to standard antibiotics like ciprofloxacin and fluconazole .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Ciprofloxacin: 16 µg/mL |
| Escherichia coli | 64 µg/mL | Fluconazole: 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using the MTT assay against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound inhibited cell proliferation effectively, although it was less potent than standard chemotherapeutics like 5-fluorouracil.
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| HCT116 | 15.2 | 5-Fluorouracil | 10.0 |
| MCF7 | 12.5 | Doxorubicin | 8.0 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the pyridine ring allows for hydrogen bonding with biological macromolecules, potentially inhibiting key enzymes involved in cellular processes. Molecular docking studies suggest that the compound binds effectively to targets associated with cancer cell proliferation and microbial growth .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various derivatives of pyridine compounds highlighted that those with alkyne functionalities, including this compound, showed enhanced antimicrobial activity compared to their saturated counterparts. This suggests that the triple bond may play a role in increasing membrane permeability or disrupting microbial cell walls . -
Anticancer Research :
In another investigation focusing on the anticancer properties of pyridine derivatives, it was found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimized side effects .
Q & A
Basic: What are the established synthetic protocols for 2-(4-Pyridyl)-4-pentyn-2-ol, and what key intermediates are involved?
Answer:
The synthesis of this compound typically involves Sonogashira coupling between 4-pyridyl halides (e.g., 4-iodopyridine) and terminal alkynes (e.g., propargyl alcohol derivatives). Key intermediates include halogenated pyridines and alkynyl precursors. Reaction optimization focuses on palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts under inert conditions (e.g., nitrogen atmosphere). Post-synthetic hydroxylation steps may refine the final product. Yield improvements are achieved by controlling solvent polarity (e.g., THF/DMF mixtures) and temperature gradients .
Advanced: In cross-coupling reactions, how does the electronic nature of the pyridyl group influence the reactivity of this compound with transition metal catalysts?
Answer:
The electron-withdrawing pyridyl group enhances oxidative addition efficiency in palladium-catalyzed reactions by polarizing the metal center. Studies indicate that ligand choice (e.g., XPhos vs. triphenylphosphine) significantly impacts reaction kinetics: bulky ligands stabilize metal intermediates, improving regioselectivity in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations suggest that the pyridyl nitrogen’s lone pair facilitates π-backbonding, stabilizing transition states in Heck reactions .
Basic: What spectroscopic markers in NMR and IR spectra confirm the structure of this compound?
Answer:
- IR Spectroscopy :
- O-H stretch: 3200–3600 cm⁻¹ (broad, hydroxyl group).
- C≡C stretch: 2100–2260 cm⁻¹ (sharp, terminal alkyne).
- Aromatic C-H bending: 700–900 cm⁻¹ (pyridyl ring).
- ¹H NMR :
- Pyridyl protons: Doublets at δ 8.5–8.7 ppm (J = 5–6 Hz).
- Hydroxyl proton: Broad singlet at δ 1.5–2.5 ppm (exchangeable).
- Alkyne protons: Absent due to terminal triple bond symmetry.
- ¹³C NMR :
Advanced: What experimental approaches resolve discrepancies in reported biological activity data for this compound across different studies?
Answer:
Discrepancies are addressed through:
- Standardized Assays : Adherence to CLSI guidelines for antimicrobial testing, using isogenic microbial strains to control genetic variability.
- Cheminformatics : Alignment of molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity.
- Dose-Response Curves : EC₅₀/IC₅₀ comparisons under identical pH and temperature conditions.
- Counter-Screen Validation : Testing against unrelated targets (e.g., kinase panels) to rule off-target effects .
Basic: What documented catalytic applications exist for this compound in organometallic chemistry?
Answer:
The compound acts as a chelating ligand in rhenium(III) complexes, enabling catalytic activity in:
- Diels-Alder Reactions : Enhanced dienophile activation via Re-O coordination.
- Cyclopropanation : Stereoselective synthesis using carbene transfer reagents.
- Photoredox Catalysis : Visible-light-driven C-H functionalization in aryl substrates.
Crystallographic data show bidentate binding through the pyridyl nitrogen and alkynyl π-system .
Advanced: How can multivariate analysis optimize reaction parameters for synthesizing this compound derivatives with enhanced bioactivity?
Answer:
Design of Experiments (DoE) methodologies, such as Box-Behnken designs , model interactions between variables:
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| Catalyst Loading | 1–5 mol% |
| Solvent Polarity | THF (ε = 7.5) to DMF (ε = 36.7) |
Response Surface Methodology (RSM) identifies optimal conditions for derivatives like sulfonamides, achieving MIC values <2 µg/mL against Staphylococcus aureus. Pareto charts prioritize temperature as the dominant factor (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
